4-[[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]amino]benzenesulfonamide;hydrochloride
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Overview
Description
4-[[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]amino]benzenesulfonamide;hydrochloride is a complex organic compound with a unique structure that combines a thiazole ring with a benzenesulfonamide group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]amino]benzenesulfonamide;hydrochloride typically involves the formation of the thiazole ring followed by the attachment of the benzenesulfonamide group. The process begins with the reaction of 3,4-dimethylphenylamine with a thioamide under acidic conditions to form the thiazole ring. This intermediate is then reacted with benzenesulfonyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-[[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]amino]benzenesulfonamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinamides and thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]amino]benzenesulfonamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]amino]benzenesulfonamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and benzenesulfonamide group can bind to active sites, inhibiting the function of enzymes or modulating receptor activity. This interaction can lead to various biological effects, including the inhibition of cell growth or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-[[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]amino]benzenesulfonamide
- 4-[[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]amino]benzenesulfonamide;hydrobromide
Uniqueness
4-[[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]amino]benzenesulfonamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Properties
IUPAC Name |
4-[[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino]benzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S2.ClH/c1-11-3-4-13(9-12(11)2)16-10-23-17(20-16)19-14-5-7-15(8-6-14)24(18,21)22;/h3-10H,1-2H3,(H,19,20)(H2,18,21,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNINLKCHPCDLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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